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Hoipin-1

Cat. No.: B10783246
M. Wt: 304.27 g/mol
InChI Key: JCKWBPCGGVUJEV-ASTDGNLGSA-M
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Description

Contextualization of Linear Ubiquitination and the LUBAC Complex in Cellular Processes

Ubiquitination, the process of conjugating ubiquitin to a substrate protein, is a crucial post-translational modification that regulates a vast array of cellular functions, including protein degradation, DNA repair, cell cycle progression, and signal transduction. royalsocietypublishing.orgnih.govoup.comabcam.combiologists.com The versatility of ubiquitination stems from the ability of ubiquitin to form diverse types of polyubiquitin (B1169507) chains. royalsocietypublishing.orgnih.govoup.comabcam.combiologists.com

Overview of the Ubiquitin System and Ubiquitin Chain Diversity

The ubiquitination process involves a cascade of enzymatic reactions mediated by three types of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). nih.govoup.comabcam.commdpi.com E1 enzymes activate ubiquitin in an ATP-dependent manner, transferring it to an E2 enzyme. abcam.com E3 ligases then work in conjunction with E2s to transfer ubiquitin to a lysine (B10760008) residue on a substrate protein or to another ubiquitin molecule, forming a ubiquitin chain. oup.comabcam.commdpi.com

Ubiquitin itself contains seven lysine residues (K6, K11, K27, K29, K33, K48, and K63) and an N-terminal methionine (M1) residue, all of which can serve as linkage sites for forming polyubiquitin chains. nih.govbiologists.com The type of linkage dictates the structure and function of the ubiquitin chain, creating a complex signaling code. royalsocietypublishing.orgnih.govbiologists.com For instance, K48-linked chains are typically associated with proteasomal degradation, while K63-linked chains are often involved in signaling pathways. oup.combiologists.com Linear ubiquitin chains, linked head-to-tail via the N-terminal methionine (M1), represent a unique type of linkage with distinct roles in cellular signaling. nih.govnih.govresearchgate.netmdpi.comroyalsocietypublishing.org

The Linear Ubiquitin Chain Assembly Complex (LUBAC): Components and Function

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the only known E3 ubiquitin ligase capable of de novo synthesis of linear (M1-linked) polyubiquitin chains. nih.govmdpi.comroyalsocietypublishing.orgwikipedia.orgnih.govelifesciences.org LUBAC is a multiprotein complex that was initially thought to consist of two subunits but has since been shown to contain three main components. royalsocietypublishing.org

HOIP (HOIL-1-Interacting Protein), also known as RNF31, is the catalytic subunit of LUBAC and is primarily responsible for the synthesis of linear ubiquitin chains. medchemexpress.comprobechem.comroyalsocietypublishing.orgwikipedia.orgbiorxiv.orgfrontiersin.orgembopress.orgresearchgate.netcellsignal.com HOIP contains a C-terminal RBR (RING-between-RING) domain and a linear ubiquitin chain-determining domain (LDD) that are essential for its E3 ligase activity and specificity for M1 linkages. royalsocietypublishing.orgembopress.orgresearchgate.net The RBR domain facilitates the transfer of ubiquitin. royalsocietypublishing.orgembopress.org HOIP can interact with the other LUBAC subunits, HOIL-1L and SHARPIN, through specific domains. royalsocietypublishing.orgfrontiersin.orgresearchgate.net

HOIL-1L (Heme-Oxidized IRP2 Ubiquitin Ligase 1L), also known as RBCK1, is another component of the LUBAC complex. medchemexpress.comprobechem.comroyalsocietypublishing.orgwikipedia.orgbiorxiv.orgfrontiersin.orgresearchgate.netgenecards.org HOIL-1L is required for LUBAC assembly and stability. wikipedia.orgnih.gov While also containing an RBR domain, its primary role within LUBAC is not the de novo synthesis of linear chains, which is the main function of HOIP. wikipedia.orgembopress.orgkyoto-u.ac.jp HOIL-1L contains a zinc finger (NZF) domain that specifically binds to linear ubiquitin chains. mdpi.combiorxiv.orgresearchgate.net Research suggests that HOIL-1L can also catalyze the formation of oxyester bonds between ubiquitin and substrate proteins. wikipedia.orgnih.govkyoto-u.ac.jp Mutations in HOIL-1L have been linked to autoimmune diseases and myopathy in humans. royalsocietypublishing.orgwikipedia.org

SHARPIN (SHANK-Associated RH Domain-Interacting Protein) is the third subunit of the LUBAC complex. medchemexpress.comprobechem.comroyalsocietypublishing.orgwikipedia.orgbiorxiv.orgfrontiersin.orgresearchgate.net SHARPIN is important for LUBAC stability and function. researchgate.netwikipedia.org It interacts with HOIP through its ubiquitin-like (UBL) domain. wikipedia.orgfrontiersin.orgresearchgate.net SHARPIN also contains an NZF domain that can bind to K63-linked ubiquitin chains. mdpi.com SHARPIN plays a role in regulating various signaling pathways, including NF-κB signaling and preventing cell death. frontiersin.orgbiologists.com Mutations in SHARPIN have been associated with chronic proliferative dermatitis in mice and autoinflammation and immunodeficiency in humans. uni-koeln.dewikipedia.orgfrontiersin.orgpnas.org

While LUBAC consisting of HOIP and either HOIL-1L or SHARPIN can be functional in vitro, the presence of all three components results in the greatest activity. wikipedia.orgresearchgate.net

HOIL-1L (Heme-Oxidized IRP2 Ubiquitin Ligase 1L, RBCK1)

Fundamental Role of Linear Ubiquitination in Immune and Inflammatory Responses

Linear ubiquitination mediated by LUBAC plays a fundamental and critical role in regulating immune and inflammatory responses. probechem.comnih.govnih.govresearchgate.netmdpi.comuni-koeln.deroyalsocietypublishing.orgwikipedia.orgbiorxiv.orgnih.gov Linear ubiquitin chains are generated in response to various inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govresearchgate.net These chains act as crucial regulators of signal transduction pathways, particularly the canonical NF-κB pathway. probechem.comnih.govnih.govresearchgate.netmdpi.comroyalsocietypublishing.orgwikipedia.orgcellsignal.com

LUBAC is recruited to signaling complexes, such as the TNF receptor complex I, where it linearly ubiquitinates key signaling proteins like NEMO and RIPK1. royalsocietypublishing.orgbiorxiv.org The linear ubiquitin chains on NEMO are recognized by its UBAN domain, leading to the activation of the IKK complex and subsequent activation of NF-κB. royalsocietypublishing.org This activation is essential for inducing the transcription of pro-inflammatory and anti-apoptotic genes, thereby promoting cell survival and regulating immune responses. mdpi.combiorxiv.org

Dysregulation of linear ubiquitination can have significant consequences, leading to chronic inflammation and immunodeficiency. nih.govresearchgate.netuni-koeln.depnas.org Conversely, inhibiting LUBAC activity has been explored as a potential therapeutic strategy for inflammatory diseases. mdpi.comsidannualmeeting.org

This compound, as a selective inhibitor of LUBAC, serves as a valuable chemical biology tool to study the precise contributions of linear ubiquitination in these complex immune and inflammatory signaling networks. selleckchem.commedchemexpress.comprobechem.commedchemexpress.commolnova.comselleckchem.commdpi.com Research using this compound has demonstrated its ability to suppress LUBAC-mediated NF-κB activation in vitro and in cells. medchemexpress.comprobechem.commedchemexpress.commolnova.com For example, this compound inhibits IL-1β-induced NF-κB activation and decreases the phosphorylation of key signaling molecules in HeLa cells. medchemexpress.com It also suppresses the expression of NF-κB target genes like ICAM1 and TNF-α. medchemexpress.com Studies have shown that this compound can dose-dependently suppress the production of intracellular linear polyubiquitin in cells expressing LUBAC subunits. medchemexpress.com

The inhibitory activity of this compound on LUBAC's linear ubiquitination activity has been quantified, providing researchers with a means to modulate this specific post-translational modification in experimental settings. selleckchem.commedchemexpress.comselleckchem.commdpi.com

Data regarding the inhibitory activity of this compound:

CompoundTargetIC50 (in vitro)AssayReference
This compoundLUBAC (linear ubiquitination activity)2.8 µMIn vitro linear ubiquitination assay selleckchem.comselleckchem.commdpi.com
This compoundPetit-LUBAC (linear ubiquitination)2.8 µMIn vitro linear ubiquitination assay selleckchem.comselleckchem.com
This compoundLUBAC-mediated NF-κB activation4.0 µMOverexpressed LUBAC in HEK293T cells mdpi.com
This compoundHOIL-1L/HOIP complex4.4 µMInhibition of linear polyubiquitination medchemexpress.com
This compoundHOIL-1L/HOIP/SHARPIN complex3.5 µMInhibition of linear polyubiquitination medchemexpress.com
This compoundHOIP/SHARPIN complex3.7 µMInhibition of linear polyubiquitination medchemexpress.com

This compound is reported to modify Cys930 in the RING2 domain of HOIP, which leads to the suppression of LUBAC activity. sidannualmeeting.org This mechanism of action highlights its specificity towards the catalytic subunit of LUBAC. sidannualmeeting.org

The use of this compound has provided valuable insights into the functional consequences of inhibiting linear ubiquitination in various biological contexts, including its potential to suppress inflammation in animal models. sidannualmeeting.org

Emergence of Small-Molecule Inhibitors Targeting Ubiquitin Ligases

The ubiquitin-proteasome system (UPS), responsible for protein degradation and turnover, is a highly regulated cellular mechanism. E3 ubiquitin ligases, which catalyze the final step of ubiquitin conjugation to a substrate, are central to the specificity and regulation of the UPS. With hundreds of E3 ligases in the human genome, they represent attractive targets for therapeutic intervention, particularly in diseases where protein degradation is dysregulated, such as cancer. While targeting E3 ligases has presented challenges due to the nature of their interactions, which often involve complex protein-protein interfaces, the past decade has seen progress in developing small-molecule inhibitors. These inhibitors aim to interfere with the interaction between an E3 and its substrate or directly inhibit the E3's catalytic activity to prevent substrate degradation and restore protein levels. mdpi.compnas.orgscientificarchives.comdrugdiscoverychemistry.com

Discovery and Initial Characterization of this compound

The identification of this compound as a LUBAC inhibitor stemmed from high-throughput screening efforts designed to find compounds that could modulate LUBAC activity. researchgate.netnih.govresearchgate.net

High-Throughput Screening Methodologies for LUBAC Inhibitors

To identify novel LUBAC inhibitors, researchers established robust high-throughput screening (HTS) platforms. One such platform utilized a homogenous time-resolved fluorescence (HTRF)-based assay system to quantify the level of linear ubiquitination catalyzed by recombinant LUBAC. nih.govresearchgate.netnih.gov This cell-free assay was complemented by cell-based assays, such as the NF-κB luciferase reporter gene assay, to assess the functional impact of identified compounds on LUBAC-mediated signaling. nih.govresearchgate.netnih.gov These screening methodologies allowed for the rapid evaluation of large chemical libraries to identify potential LUBAC inhibitors. researchgate.netnih.gov

Identification of this compound as a Thiol-Reactive α,β-Unsaturated Carbonyl-Containing Compound

Through high-throughput screening of a small molecule library, this compound was identified as a hit compound that inhibited LUBAC activity. researchgate.netnih.govresearchgate.netnih.gov Chemical analysis revealed that this compound is a thiol-reactive compound containing an α,β-unsaturated carbonyl moiety. researchgate.netnih.govresearchgate.netnih.gov This reactive group was found to be essential for its inhibitory activity against LUBAC. nih.govresearchgate.net Further studies, including molecular docking and structural analyses, demonstrated that this compound inhibits LUBAC by covalently binding to the active site cysteine residue (Cys885) in the RING2 domain of the HOIP subunit through a Michael addition reaction. nih.govmdpi.commdpi.comnih.govfrontiersin.org This covalent modification disrupts the RING-HECT-hybrid reaction, which is crucial for HOIP's catalytic activity in generating linear ubiquitin chains. nih.govmdpi.comnih.govfrontiersin.org

Academic Research Significance and Impact of this compound as a Molecular Probe

This compound has become a valuable molecular probe in academic research to investigate the physiological functions of LUBAC and the consequences of inhibiting its linear ubiquitination activity. researchgate.netmedchemexpress.com Its ability to selectively inhibit LUBAC, primarily by targeting the catalytic HOIP subunit, has allowed researchers to dissect the roles of linear ubiquitination in various cellular processes and signaling pathways. nih.govaxonmedchem.com

Studies utilizing this compound and its more potent derivative, Hoipin-8, have demonstrated their effectiveness in suppressing LUBAC-mediated NF-κB activation induced by proinflammatory cytokines like TNF-α and IL-1β. researchgate.netnih.gov They have also been instrumental in showing that LUBAC activity is required for the activation of antiviral pathways induced by various pathogen-associated molecular patterns (PAMPs) or viral infection, and that HOIPINs can inhibit these innate immune responses. nih.gov

Furthermore, this compound has been used to explore the role of LUBAC in specific biological contexts, such as in the immune response of Penaeus vannamei (Pacific white shrimp), where it was shown to inhibit the activity of PvLUBEL, a HOIP homolog, thereby reducing linear ubiquitination of hemocyanin and impacting host survival during pathogen infection. mdpi.com

While this compound itself has an IC50 value of 2.8 μM for inhibiting recombinant LUBAC activity, the development of derivatives like Hoipin-8 with significantly enhanced potency (IC50 of 11 nM) has provided even more powerful tools for researchers. researchgate.netnih.govmdpi.comnih.gov These compounds have been crucial in demonstrating that inhibiting LUBAC can effectively suppress the viability of certain cancer cells, such as activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cells, which are dependent on elevated LUBAC activity for survival. nih.govmdpi.comnih.govuab.catrcsb.org

The research conducted using this compound and its derivatives has significantly advanced the understanding of LUBAC's role in immune signaling, inflammation, and disease pathogenesis, highlighting the potential of targeting LUBAC for therapeutic purposes. researchgate.netmdpi.comnih.govrcsb.org

Here is a table summarizing the IC50 values of this compound and Hoipin-8 for LUBAC inhibition:

CompoundTarget ActivityIC50 ValueReference
This compoundIn vitro linear ubiquitination (recombinant LUBAC)2.8 μM nih.govmdpi.commedchemexpress.com
This compoundLUBAC-induced NF-κB activation (HEK293T cells)4.0 μM nih.govmdpi.com
Hoipin-8In vitro linear ubiquitination (recombinant LUBAC)11 nM researchgate.netnih.govmdpi.com
Hoipin-8LUBAC-induced NF-κB activation (HEK293T cells)0.42 μM nih.govmdpi.commedchemexpress.com
Hoipin-8TNF-α-mediated NF-κB activation (HEK293T cells)11.9 μM medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NaO4 B10783246 Hoipin-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13NaO4

Molecular Weight

304.27 g/mol

IUPAC Name

sodium 2-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]benzoate

InChI

InChI=1S/C17H14O4.Na/c1-21-16-9-5-4-8-14(16)15(18)11-10-12-6-2-3-7-13(12)17(19)20;/h2-11H,1H3,(H,19,20);/q;+1/p-1/b11-10+;

InChI Key

JCKWBPCGGVUJEV-ASTDGNLGSA-M

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(=O)[O-].[Na+]

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Structure Guided Derivatization of Hoipin 1

Chemical Synthesis Pathways for Hoipin-1

Rational Design and Development of this compound Derivatives

Following the identification of this compound, rational design strategies were employed to develop derivatives with improved properties. researchgate.netresearchgate.net This approach is based on understanding the molecular interactions between the inhibitor and its target, HOIP. researchgate.netacs.orgresearchgate.net

Structure-Activity Relationship (SAR) studies have been crucial in identifying the structural determinants required for the recognition and labeling of the HOIP RBR domain by this compound and its analogs. acs.org Targeted modifications to the this compound structure have been made to explore SAR. acs.org For instance, saturation of the α,β-unsaturated ester moiety in analogs abolished their activity, demonstrating the importance of this electrophilic group for covalent adduct formation with HOIP. acs.org Alterations to the pyridone scaffold and fragment growth in different vectors have also been investigated to identify key protein-binding elements and improve activity and specificity. acs.org

To enhance the potency of this compound, a series of derivatives (HOIPIN-2 to HOIPIN-8) were synthesized and evaluated for their effects on LUBAC and NF-κB activation. researchgate.netnih.gov Among these, Hoipin-8 emerged as the most potent LUBAC inhibitor. researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.net Hoipin-8, also known as sodium (E)-2-(3-(2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl)-3-oxoprop-1-en-1-yl)-4-(1-methyl-1H-pyrazol-4-yl)benzoate, is a derivative of this compound with enhanced potency. researchgate.netmdpi.comnih.govambeed.comaxonmedchem.com

Detailed research findings highlight the significant increase in potency of Hoipin-8 compared to this compound. Hoipin-8 suppressed the linear ubiquitination activity by recombinant LUBAC with an IC₅₀ value of 11 nM, representing a 255-fold increase in potency over this compound. researchgate.netnih.govmdpi.comresearchgate.netmedchemexpress.commedchemexpress.com Furthermore, Hoipin-8 demonstrated enhanced inhibitory activities on LUBAC- and TNF-α-induced NF-κB activation, showing 10-fold and 4-fold greater potency, respectively, compared to this compound in HEK293T cells. researchgate.netnih.govmdpi.commedchemexpress.com

CompoundLUBAC Inhibition (IC₅₀)Fold Increase vs this compoundLUBAC-induced NF-κB Inhibition (IC₅₀)Fold Increase vs this compoundTNF-α-induced NF-κB Inhibition (IC₅₀)Fold Increase vs this compound
This compound2.8 μM mdpi.commedchemexpress.commedchemexpress.com14.0 μM mdpi.com137 ± 4 μM (in HEK293T cells) acs.org1
Hoipin-811 nM researchgate.netnih.govmdpi.comresearchgate.netmedchemexpress.commedchemexpress.com255 researchgate.netnih.govmedchemexpress.commedchemexpress.com0.42 μM mdpi.commedchemexpress.com~10 researchgate.netnih.govmedchemexpress.com11.9 μM (in HEK293T cells) medchemexpress.com~4 researchgate.netnih.govmedchemexpress.com

The synthesis of Hoipin-8 has been carried out based on previously published procedures. researchgate.net Structural analyses, including crystal structures of HOIP in complex with this compound and Hoipin-8, have provided insights into the molecular basis for the enhanced potency of Hoipin-8. mdpi.comnih.govresearchgate.net These structures reveal that Hoipin-8 is conjugated to the active site Cys885 in the RING2 domain of HOIP via Michael addition, similar to this compound. mdpi.comnih.govresearchgate.net The additional aromatic rings in Hoipin-8 interact with residues in the C-terminal linear ubiquitin chain determining domain (LDD) of human HOIP, such as Arg935 and Asp936, which facilitates its binding to LUBAC and contributes to its increased inhibitory effect. mdpi.comnih.govresearchgate.netrcsb.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Specificity

Advanced Synthetic Strategies for Investigating this compound Analogs

Advanced synthetic strategies, often coupled with computational and analytical techniques, are employed for the design and verification of this compound analogs.

Computational chemistry plays a role in the rational design of this compound derivatives. researchgate.netnih.gov Molecular docking studies, for instance, have been used to predict the interaction of this compound with the target protein, such as the PvLUBEL-RING2-LDD domain in Penaeus vannamei, suggesting interactions with catalytic residues through hydrogen bonds. mdpi.com While specific details on the extensive use of computational chemistry for the entire Hoipin series are not extensively detailed in the provided snippets, the principle of structure-guided design, which often incorporates computational approaches like docking and molecular dynamics simulations, is a key aspect of developing improved inhibitors. researchgate.netresearchgate.net

Spectroscopic and chromatographic techniques are essential for the verification and characterization of synthesized this compound analogs. Detailed synthetic procedures for synthesized compounds, along with their ¹H NMR spectra, ¹³C NMR, and LC-MS chromatograms, are typically provided in supplementary information of research publications. researchgate.netacs.org High-resolution mass spectrometry (HRMS) data is also used to confirm the molecular weight and purity of the synthesized hit analogs. researchgate.net Liquid chromatography–mass spectrometry (LC-MS) is utilized in protein labeling experiments to screen analogs and measure the percentage of protein labeling. researchgate.netacs.org UPLC chromatograms are also used for the analysis of synthesized compounds. researchgate.net

Molecular Mechanisms of Hoipin 1 Action Within Linear Ubiquitination Systems

Direct Target Validation of Hoipin-1: Focus on HOIP

Research has established HOIP as the direct molecular target of this compound. nih.govnih.govresearchgate.netmdpi.comfrontiersin.orgmedchemexpress.comnih.gov HOIP's central role in linear ubiquitination makes it a critical regulatory node in pathways dependent on this specific ubiquitin modification. royalsocietypublishing.orgmdpi.comfrontiersin.org By targeting HOIP, this compound effectively interferes with the formation of linear ubiquitin chains.

Elucidation of Covalent Binding to HOIP

This compound exerts its inhibitory effect through covalent modification of HOIP. nih.govresearchgate.netnih.govmdpi.comfrontiersin.org This covalent interaction is key to the compound's mechanism of action within the linear ubiquitination system.

Michael Addition Reaction at the Active Site Cys885 of HOIP

The covalent binding of this compound to HOIP occurs via a Michael addition reaction. nih.govresearchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.orgmdpi.comthebiogrid.org This reaction specifically targets the catalytic cysteine residue located at position 885 (Cys885) within the RING2 domain of HOIP. nih.govnih.govresearchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.orgmdpi.comthebiogrid.org Cys885 is essential for HOIP's E3 ligase activity, participating in the formation of a thioester intermediate during the ubiquitination process. royalsocietypublishing.orgnih.govnih.govfrontiersin.orgnih.govbiorxiv.org The Michael addition of this compound to this critical cysteine residue disrupts the catalytic cycle of HOIP.

Structural Basis of this compound Interaction with the HOIP RING2-LDD Domain

Structural studies, including crystal analyses of the HOIP RING2-LDD domain in complex with HOIPIN compounds, have provided detailed insights into the interaction. nih.govresearchgate.netrcsb.orgrcsb.org The RING2-LDD domain of HOIP is crucial for determining the specificity of linear ubiquitin chain synthesis. royalsocietypublishing.orgnih.govfrontiersin.orgnih.govbiorxiv.org

Structural analysis of HOIPIN-bound HOIP has identified key residues involved in the interaction. While detailed interactions are more extensively documented for the related and more potent compound HOIPIN-8, these studies provide context for the binding site within the HOIP RING2-LDD domain. The benzoate (B1203000) moiety of this compound is a key element for binding to HOIP. nih.gov The carboxyl group of the benzoate forms hydrogen bonds with Arg935, and the aromatic ring of the benzoate interacts hydrophobically with Phe905, Leu922, and the aliphatic portion of His887. nih.gov For HOIPIN-8, which shares a similar core structure with additional aromatic rings, interactions with residues such as Arg935 and Asp936 in the LDD domain have been highlighted. nih.govnih.govnih.govmdpi.comthebiogrid.orgurl.edu These residues (Arg935 and Asp936) are known to interact with the acceptor ubiquitin during the formation of linear chains. nih.govmdpi.com

Identification of Key Interacting Residues (e.g., Arg935, Asp936)

Inhibition of HOIP Catalytic Activity

This compound effectively inhibits the catalytic activity of HOIP, thereby suppressing the formation of linear ubiquitin chains by the LUBAC complex. nih.govresearchgate.netmdpi.commedchemexpress.comnih.govacs.org This inhibition is a direct consequence of its covalent modification of the catalytic Cys885 and its interaction with the RING2-LDD domain. The binding of this compound interrupts the RING-HECT-hybrid reaction mechanism utilized by HOIP to catalyze linear ubiquitination. nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.orgmdpi.combiorxiv.org

In vitro studies have quantified the inhibitory potency of this compound against LUBAC-mediated linear ubiquitination. This compound has been reported to have an IC50 value of 2.8 μM in inhibiting linear ubiquitination activity by recombinant LUBAC. researchgate.netmedchemexpress.com Another study reported IC50 values of 4.4 μM, 3.5 μM, and 3.7 μM for the inhibition of linear polyubiquitination activity by the HOIL-1L/HOIP complex, the HOIL-1L/HOIP/SHARPIN complex, and the HOIP/SHARPIN complex, respectively. medchemexpress.com Furthermore, this compound dose-dependently suppressed the production of intracellular linear polyubiquitin (B1169507) in LUBAC-expressing cells. medchemexpress.com

The following table summarizes some of the reported IC50 values for this compound in inhibiting linear ubiquitination:

Assay SystemIC50 (μM)Reference
Recombinant LUBAC linear ubiquitination2.8 researchgate.netmedchemexpress.com
HOIL-1L/HOIP complex linear ubiquitination4.4 medchemexpress.com
HOIL-1L/HOIP/SHARPIN complex linear ubiquitination3.5 medchemexpress.com
HOIP/SHARPIN complex linear ubiquitination3.7 medchemexpress.com

These data demonstrate the ability of this compound to inhibit the enzymatic activity of HOIP and the LUBAC complex, providing a molecular basis for its effects on linear ubiquitination-dependent signaling pathways.

Specific Suppression of the RING-HECT-Hybrid Reaction

This compound has been shown to specifically suppress the RING-HECT-hybrid reaction catalyzed by LUBAC. nih.govfrontiersin.org This inhibition occurs through the modification of the active site cysteine residue within the RING2 domain of HOIP, specifically Cys885 in human HOIP. nih.govnih.govfrontiersin.orgnih.govfrontiersin.org this compound, being a thiol-reactive, α,β-unsaturated carbonyl-containing compound, is conjugated to this cysteine residue, likely via a Michael addition reaction. nih.govnih.govfrontiersin.orgmdpi.comnih.govfrontiersin.orgmdpi.com This covalent modification disrupts the catalytic cycle of HOIP, thereby inhibiting its ability to synthesize linear ubiquitin chains. nih.govnih.govfrontiersin.orgnih.govfrontiersin.org

Structural analyses have provided insights into how this compound (and its derivative HOIPIN-8) interacts with HOIP. While HOIPIN-8 has been shown to interact with residues in the C-terminal linear ubiquitin chain determining domain (LDD) of HOIP, such as Arg935 and Asp936, which are involved in binding the acceptor ubiquitin, the primary inhibitory mechanism of this compound involves the modification of the active site cysteine. nih.govnih.govmdpi.comurl.edu

Interference with Thioester-Linked Ubiquitin Transfer

A critical step in the LUBAC-mediated linear ubiquitination is the transient transfer of the donor ubiquitin from the E2 enzyme to the active site Cys885 of HOIP via a thioester linkage. nih.govfrontiersin.orgmdpi.comnih.govembopress.org This forms a ubiquitin-HOIP thioester intermediate. nih.govembopress.orgresearchgate.net Research indicates that this compound inhibits the formation of this thioester-linked ubiquitin-HOIP intermediate. nih.govresearchgate.net By modifying Cys885, this compound prevents the efficient transfer of ubiquitin from the E2 enzyme to HOIP, thereby interfering with the subsequent steps of linear ubiquitin chain assembly. nih.govresearchgate.net This interference with the thioester-linked ubiquitin transfer is a direct consequence of this compound's ability to suppress the RING-HECT-hybrid reaction by targeting the catalytic cysteine. nih.govresearchgate.net

Specificity Profile of this compound within the Ubiquitin Landscape

This compound exhibits a notable specificity profile within the complex ubiquitin system, primarily targeting LUBAC-mediated linear ubiquitination while having minimal effects on other ubiquitination pathways. nih.govfrontiersin.orgresearchgate.netmolnova.com

Selective Inhibition of Linear Ubiquitin Chain Assembly by LUBAC

This compound is a selective inhibitor of the linear ubiquitin chain assembly complex (LUBAC). nih.govmedchemexpress.comfrontiersin.orgfrontiersin.orgresearchgate.netmolnova.com Studies have demonstrated that this compound dose-dependently suppresses the in vitro linear ubiquitination activity of recombinant LUBAC. medchemexpress.comnih.govresearchgate.net It also reduces the intracellular levels of linear polyubiquitin chains induced by stimuli like TNF-α, IL-1β, and poly(I:C). nih.govmedchemexpress.comnih.govresearchgate.net This selective inhibition of LUBAC-mediated linear ubiquitination is a key characteristic of this compound's activity. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmolnova.com

In vitro ubiquitination assays have shown that this compound inhibits the formation of linear ubiquitin chains by the HOIL-1L/HOIP complex, the HOIL-1L/HOIP/SHARPIN complex, and the HOIP/SHARPIN complex with comparable efficacy. medchemexpress.com The IC50 values for these inhibitions are in the low micromolar range (e.g., 4.4 μM, 3.5 μM, and 3.7 μM, respectively). medchemexpress.com

LUBAC ComplexIC50 (µM) for Linear Ubiquitination Inhibition medchemexpress.com
HOIL-1L/HOIP4.4
HOIL-1L/HOIP/SHARPIN3.5
HOIP/SHARPIN3.7
Petit-LUBAC (HOIP 474-1072 and HOIL-1L 1-191)2.8 medchemexpress.com, >2.8 molnova.commedchemexpress.com (varies with preincubation time medchemexpress.com)

Note: IC50 values can vary depending on the specific assay conditions and incubation times.

Minimal Effects on Other E3 Ligase Families (e.g., RING, HECT, RBR)

Despite being a thiol-reactive compound, which could potentially react with cysteine residues in various proteins, this compound shows little inhibitory effect on the in vitro E3 ligase activities of other families, including RING, HECT, and other RBR types. nih.govresearchgate.netmolnova.com For instance, this compound has shown minimal inhibition of the E3 activities of c-IAP2 (RING family), E6AP (HECT family), and HHARI (RBR family). researchgate.net The parkin-mediated ubiquitination, another RBR E3 ligase, was also not significantly affected by this compound. researchgate.net This indicates a degree of selectivity of this compound towards LUBAC, likely due to specific interactions within the active site of HOIP that are not conserved in other E3 ligases. nih.govacs.org

Lack of Inhibition on E1- and E2-Mediated Ubiquitin Transfer

Studies have demonstrated that this compound does not inhibit the initial steps of the ubiquitination cascade, specifically the E1-mediated ubiquitin activation or the transfer of ubiquitin from E1 to E2 enzymes. nih.govmolnova.com Furthermore, this compound does not inhibit the formation of the thioester-linked ubiquitin-E2 intermediate. nih.gov This confirms that this compound's inhibitory action is specifically directed at the E3 ligase activity of LUBAC, downstream of E1 and E2 function. nih.govnih.govmolnova.com

Ubiquitination Step/EnzymeEffect of this compound
E1-mediated activationNo inhibition nih.govmolnova.com
E1 to E2 transferNo inhibition nih.govmolnova.com
Formation of E2~Ub thioesterNo inhibition nih.gov
LUBAC (HOIP) RING-HECT-hybrid reactionSuppressed nih.govfrontiersin.org
Formation of HOIP~Ub thioesterInhibited nih.govresearchgate.net
Linear ubiquitin chain assemblyInhibited nih.govmedchemexpress.comfrontiersin.orgfrontiersin.orgresearchgate.netmolnova.com
Other E3 ligase families (RING, HECT, RBR)Minimal effect nih.govresearchgate.netmolnova.com

Impact of Hoipin 1 on Cellular Signaling Pathways and Biological Processes

Modulation of Canonical NF-κB Signaling

The canonical NF-κB pathway is a central regulator of inflammatory and immune responses. Hoipin-1 has been extensively studied for its ability to modulate this pathway, primarily by inhibiting its activation induced by various stimuli. nih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netclinisciences.com

This compound effectively suppresses NF-κB activation induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net Studies in various cell lines, including A549, Jurkat, and HeLa cells, have shown that this compound treatment leads to a reduction in the activation of the NF-κB pathway following stimulation with these cytokines. nih.govresearchgate.netfrontiersin.org This suppressive effect has been observed to be dose-dependent in some experimental settings. nih.govresearchgate.net this compound also suppressed elevated NF-κB activity in IL-1β-treated optineurin-deficient cells. nih.gov Furthermore, it suppressed TNF-α-mediated NF-κB activation and target gene expression in Jurkat cells. nih.gov

The inhibitory effect of this compound on NF-κB activation is mediated through its influence on key downstream signaling components. Research indicates that this compound treatment leads to a decrease in the phosphorylation of IKKα/β, p105, and p65, which are crucial events for NF-κB activation and nuclear translocation. nih.govresearchgate.netfrontiersin.orgresearchgate.netmedchemexpress.com this compound has been shown to inhibit canonical IKK activity. nih.gov Additionally, this compound inhibits the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation and subsequent gene expression. nih.govresearchgate.netresearchgate.net The compound is suggested to target IKKβ. nih.gov In the presence of this compound, a dose-dependent decrease in the phosphorylation of p105 and p65 was detected. nih.gov

Consistent with its suppression of NF-κB activation and downstream signaling components, this compound also inhibits the expression of NF-κB target genes. Studies have demonstrated that this compound treatment reduces the mRNA levels and/or protein expression of genes such as Intercellular Adhesion Molecule 1 (ICAM-1), TNF-α, and Interleukin-6 (IL-6), which are typically upregulated following cytokine stimulation. nih.govfrontiersin.orgresearchgate.netresearchgate.netclinisciences.commedchemexpress.com This effect has been observed in various cell types and is reported to be dose-dependent in some cases. medchemexpress.com For example, this compound inhibited the expression of NF-κB target genes such as ICAM1 and TNF-α in IL-1β-induced HeLa cells in a dose-dependent manner. medchemexpress.com The secretion of IL-6 was also reduced in IL-1β-treated A549 cells in the presence of this compound. nih.gov

Effects on Downstream Signaling Components (e.g., IKKα/β, p105, p65 phosphorylation)

Influence on Pathogen-Associated Molecular Pattern (PAMP)-Induced Antiviral Pathways

Beyond its effects on cytokine-induced NF-κB signaling, this compound also influences antiviral pathways activated by pathogen-associated molecular patterns (PAMPs). nih.govmdpi.comfrontiersin.org

This compound has been shown to suppress the production of type I interferons, particularly IFN-β, which are critical components of the innate antiviral response. nih.govmdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.netresearchgate.net This suppression has been observed in response to stimulation with poly(I:C), a synthetic analog of double-stranded RNA that mimics viral RNA and activates antiviral pathways. nih.govfrontiersin.orgresearchgate.netresearchgate.net The compound also suppresses the expression of interferon-stimulated genes (ISGs) that are targets of the transcription factor IRF3, such as IFIT2 and ISG15. mdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.net This is linked to the inhibition of IRF3 and TBK1 phosphorylation. nih.govmdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.net

Suppression of Type I Interferon (IFN) Pathways

Role in Programmed Cell Death Pathways

This compound's influence on cellular signaling extends to the modulation of programmed cell death, primarily through its interaction with pathways initiated by cytokines like TNF-α and IFN-γ.

Sensitization to Apoptosis Induced by Cytokines (e.g., TNF-α, IFN-γ)

This compound has been shown to sensitize cells to apoptosis induced by cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). This sensitization is closely linked to its inhibitory effect on the activation of the NF-κB signaling pathway. Studies indicate that this compound inhibits TNF-α-induced activation of NF-κB wikipedia.orggenecards.orgbiologists.comnih.gov. By suppressing NF-κB activation, which is often pro-survival, this compound shifts the cellular balance towards apoptotic outcomes in the presence of these death-inducing cytokines wikipedia.orggenecards.orgbiologists.comnih.gov. This compound has been specifically noted for its ability to sensitize cells to both TNF-α-induced and IFN-γ-induced apoptosis genecards.org.

Effects on TNFR Complex I and II Formation and Stability

A key mechanism underlying this compound's effects on cytokine signaling involves its impact on the formation and stability of TNF Receptor signaling Complex I (TNF-RSC I). This compound targets and inhibits LUBAC, a crucial enzyme complex responsible for generating linear ubiquitin chains genecards.orgwikipedia.org. These linear ubiquitin chains are essential for the proper assembly and stability of TNF-RSC I wikipedia.org. By inhibiting LUBAC, this compound disrupts the formation of TNF-RSC I genecards.orgfrontiersin.org. This disruption impairs downstream signaling cascades that promote cell survival, thereby contributing to the sensitization of cells to apoptosis induced by TNF-α wikipedia.orggenecards.orgbiologists.comnih.gov. While the provided information primarily focuses on Complex I, the impact on this complex is central to this compound's modulation of TNF-α-mediated cell fate.

Interplay with Other Ubiquitination-Related Cellular Processes

This compound's primary mode of action, the inhibition of LUBAC, places it at a critical intersection with other cellular processes regulated by ubiquitination, including the activity of deubiquitinases and the initiation of autophagy and xenophagy.

Crosstalk with Deubiquitinases (e.g., OTULIN, CYLD)

The cellular ubiquitination landscape is dynamically regulated by the interplay between ubiquitin ligases, like LUBAC, and deubiquitinases (DUBs), which remove ubiquitin chains. This compound, as a LUBAC inhibitor, influences this balance and exhibits crosstalk with specific DUBs such as OTULIN and CYLD wikipedia.orgebi.ac.uknih.govubiquigent.com. OTULIN is a DUB that specifically cleaves linear ubiquitin chains generated by LUBAC nih.govabcam.commedlineplus.govmedlineplus.gov. CYLD is another DUB known to remove ubiquitin chains, including K63- and M1-linked chains, and acts as a negative regulator of NF-κB signaling genecards.orgbiologists.comwikipedia.orgnih.govubiquigent.com. By inhibiting LUBAC, this compound effectively reduces the production of linear ubiquitin chains, which are the substrates for OTULIN wikipedia.orgebi.ac.uknih.govubiquigent.com. This action perturbs the normal dynamic equilibrium maintained by LUBAC and DUBs like OTULIN and CYLD in regulating signaling pathways, particularly those related to inflammation and cell survival wikipedia.orgebi.ac.uknih.govubiquigent.com.

Influence on Autophagy Initiation (e.g., ATG13 ubiquitination)

This compound has been shown to influence the initiation of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. LUBAC has been identified as a negative regulator of autophagy initiation. Specifically, LUBAC ubiquitinates the autophagy-related protein ATG13 with linear ubiquitin chains frontiersin.org. This ubiquitination of ATG13 by LUBAC negatively regulates the initiation of autophagy frontiersin.org. By inhibiting LUBAC, this compound removes this negative regulatory influence, thereby promoting autophagy initiation frontiersin.org.

Regulation of Xenophagy

In addition to general autophagy, this compound also plays a role in the regulation of xenophagy, a selective form of autophagy that targets intracellular pathogens. Similar to its effect on autophagy initiation, this compound promotes xenophagy by inhibiting LUBAC frontiersin.org. LUBAC negatively regulates xenophagy, partly by ubiquitinating proteins such as p62/SQSTM1 with linear chains frontiersin.org. The inhibition of LUBAC by this compound alleviates this negative regulation, thereby facilitating the xenophagic clearance of pathogens frontiersin.org.

Summary of this compound's Effects on Cellular Pathways

Cellular Process/PathwayEffect of this compoundMechanism InvolvedKey Molecules Involved (Examples)
Sensitization to Cytokine-Induced ApoptosisIncreases sensitivity to TNF-α and IFN-γ induced apoptosis.Inhibition of NF-κB activation.TNF-α, IFN-γ, NF-κB
TNFR Complex I Formation/StabilityDisrupts formation and stability of TNF-RSC I.Inhibition of LUBAC-mediated linear ubiquitination.LUBAC, Linear Ubiquitin Chains, TNF-RSC I
Crosstalk with DeubiquitinasesAlters the balance between LUBAC and DUB activity.Inhibition of LUBAC reduces substrate for DUBs like OTULIN.LUBAC, OTULIN, CYLD
Autophagy InitiationPromotes autophagy initiation.Inhibits LUBAC-mediated negative regulation (e.g., ATG13 ubiquitination).LUBAC, ATG13
Xenophagy RegulationPromotes xenophagy.Inhibits LUBAC-mediated negative regulation (e.g., p62/SQSTM1 ubiquitination).LUBAC, p62/SQSTM1

Impact on Proteasomal Degradation and Protein Turnover

This compound exerts its influence on cellular signaling pathways and biological processes primarily through the inhibition of LUBAC-mediated linear ubiquitination medchemexpress.comselleckchem.com. While K48-linked ubiquitination is the primary signal for proteasomal degradation, linear ubiquitination, mediated by LUBAC, is generally considered a non-proteolytic signal involved in processes like NF-κB activation and immune signaling researchgate.netnih.govspandidos-publications.comfrontiersin.orgmdpi.com. However, the intricate interplay between different ubiquitination types and the proteasome means that modulating linear ubiquitination can indirectly impact protein turnover and proteasomal degradation pathways.

This compound functions by covalently binding to the catalytic cysteine residue (Cys885) in the HOIP subunit of LUBAC, thereby blocking its ability to form linear ubiquitin chains mdpi.comfrontiersin.orgresearchgate.netresearchgate.net. This inhibition of linear ubiquitination can have downstream effects that intersect with protein degradation.

Research indicates that LUBAC and linear ubiquitination are involved in regulating the stability of certain proteins. For instance, HOIL-1, a component of LUBAC, has been shown to interact with and regulate the ubiquitination and proteasomal degradation of specific proteins, such as PPARγ/PGC1α complex and p53, in certain contexts nih.gov. Additionally, LUBAC's role in pathways like NF-κB signaling can indirectly influence the expression and stability of proteins involved in various cellular processes, including those regulated by proteasomal degradation medchemexpress.comresearchgate.netresearchgate.net.

Furthermore, studies on antibody-dependent intracellular neutralisation (ADIN) have revealed a role for HOIP and linear ubiquitin chains in the rapid proteasomal degradation of viruses and other large substrates researchgate.netbiorxiv.org. Inhibition of HOIP's catalytic activity using inhibitors like HOIPIN-8 (a potent derivative of this compound) impairs this process, suggesting that linear ubiquitination is required for efficient degradation in this specific pathway researchgate.netbiorxiv.org. This highlights a context where linear ubiquitination directly contributes to a proteasome-dependent degradation pathway.

While this compound's primary mechanism is inhibiting linear ubiquitination, its impact on proteasomal degradation and protein turnover is likely a consequence of disrupting the delicate balance and crosstalk between linear ubiquitination and other ubiquitin linkages, as well as the involvement of LUBAC in specific degradation pathways like ADIN.

Detailed research findings on this compound's direct impact on the proteasomal degradation rates of specific protein substrates are still an active area of investigation. However, the available data suggest that by inhibiting LUBAC, this compound can indirectly influence protein turnover by affecting signaling pathways that regulate protein stability and by interfering with specific linear ubiquitination-dependent degradation mechanisms.

Data regarding the direct effects of this compound on the proteasomal degradation of specific protein substrates is limited in the provided search results. However, the IC50 values for this compound's inhibition of LUBAC-mediated ubiquitination have been reported.

CompoundTargetIC50 (µM)Assay
This compoundLUBAC (petit-LUBAC)2.8In vitro linear ubiquitination activity selleckchem.com
This compoundHOIL-1L/HOIP complex4.4In vitro linear polyubiquitination medchemexpress.com
This compoundHOIL-1L/HOIP/SHARPIN complex3.5In vitro linear polyubiquitination medchemexpress.com
This compoundHOIP/SHARPIN complex3.7In vitro linear polyubiquitination medchemexpress.com
This compoundIntracellular linear polyubiquitin (B1169507)Dose-dependent suppression (1-30 µM)LUBAC-expressing HEK293T cells medchemexpress.com

This table illustrates this compound's potency in inhibiting the enzymatic activity of LUBAC and reducing intracellular levels of linear polyubiquitin, which is the basis for its downstream effects on cellular processes, including those that may indirectly influence protein turnover and proteasomal degradation.

Advanced Investigative Methodologies and Analytical Techniques for Hoipin 1 Research

Biochemical and Enzymatic Assays for LUBAC Activity Quantification

Biochemical and enzymatic assays are fundamental for directly measuring the impact of Hoipin-1 on the enzymatic activity of LUBAC.

In Vitro Linear Ubiquitination Assays with Recombinant LUBAC Complexes

In vitro linear ubiquitination assays are a key method to assess the direct inhibitory effect of this compound on LUBAC's ability to form linear ubiquitin chains nih.govjst.go.jpmdpi.commedchemexpress.commdpi.comresearchgate.net. These assays typically involve reconstituting the ubiquitination reaction in a cell-free system using purified recombinant components, including E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, such as UbcH5C), ubiquitin, and recombinant LUBAC complexes (composed of HOIP, HOIL-1L, and/or SHARPIN subunits) nih.govjst.go.jpmdpi.comresearchgate.netelifesciences.orgeuropa.eu.

Researchers perform these assays by incubating the recombinant LUBAC complex with E1, E2, and ubiquitin in the presence or absence of varying concentrations of this compound nih.govresearchgate.net. The formation of linear ubiquitin chains is then detected and quantified. Techniques such as SDS-PAGE followed by immunoblotting with anti-ubiquitin antibodies, particularly those specific for linear (M1-linked) ubiquitin chains, are commonly used to visualize and measure the extent of linear ubiquitination nih.govresearchgate.net. The dose-dependent reduction in linear ubiquitin chain formation in the presence of this compound demonstrates its inhibitory potency nih.govnih.govmdpi.com.

Studies have shown that this compound dose-dependently suppresses the in vitro linear ubiquitination activity of recombinant LUBAC nih.govresearchgate.net. For instance, this compound inhibited the in vitro linear ubiquitination activity of recombinant LUBAC with an IC₅₀ value of 2.8 μM nih.govmdpi.comselleckchem.comselleckchem.com. The inhibitory activity can also be assessed using different combinations of LUBAC subunits, such as the HOIL-1L/HOIP complex, the HOIL-1L/HOIP/SHARPIN complex, and the HOIP/SHARPIN complex, with reported IC₅₀ values for this compound being 4.4 μM, 3.5 μM, and 3.7 μM, respectively medchemexpress.commedchemexpress.comaxonmedchem.com.

Thioester-Linked Ubiquitin-Binding Assays

Thioester-linked ubiquitin-binding assays are employed to investigate the formation of the transient thioester intermediate between ubiquitin and the catalytic cysteine residue (Cys885) of HOIP during the ubiquitination process nih.govresearchgate.netembopress.org. This intermediate is a crucial step in the RING-HECT-hybrid mechanism utilized by RBR E3 ligases like HOIP nih.govnih.govembopress.org.

These assays typically involve incubating E1, an E2 enzyme (such as UbcH5C), ubiquitin, and LUBAC components in conditions that allow for the formation of the thioester bond nih.govresearchgate.net. The reaction products are then analyzed under non-reducing conditions, which preserve the thioester linkage, often by SDS-PAGE followed by Coomassie Brilliant Blue staining or immunoblotting nih.govresearchgate.net. The presence of a band corresponding to the ubiquitin-charged HOIP indicates the formation of the thioester intermediate nih.govresearchgate.net.

Research utilizing this technique has shown that this compound inhibits the formation of the thioester-linked His-ubiquitin-HOIP intermediate nih.gov. This finding supports the mechanism by which this compound disrupts the catalytic activity of HOIP by targeting its active site nih.govresearchgate.netfrontiersin.org.

HTRF-Based LUBAC-Mediated Ubiquitination Assays

Homogeneous Time-Resolved Fluorescence (HTRF) based assays offer a sensitive and high-throughput method for quantifying LUBAC-mediated ubiquitination mdpi.commedchemexpress.commedchemexpress.comaxonmedchem.comresearchgate.net. This technique utilizes FRET principles to detect the proximity of labeled molecules involved in the ubiquitination reaction.

In the context of LUBAC activity, an HTRF-based assay can be designed to measure the formation of linear ubiquitin chains. This often involves using labeled ubiquitin and a labeled binding partner that recognizes the formed linear chains or a component of the LUBAC complex. The proximity of the labels upon ubiquitination leads to FRET signal generation, which can be quantified mdpi.comresearchgate.net.

Studies have employed HTRF-based LUBAC-mediated ubiquitination assays to determine the inhibitory potency of this compound. For example, in an HTRF-based assay with Petit-LUBAC (a complex of truncated HOIP and HOIL-1L), this compound exhibited inhibitory activity with IC₅₀ values that varied depending on the preincubation time, demonstrating increased activity with longer incubation medchemexpress.commedchemexpress.com. IC₅₀ values of 26 μM at 1h, 3h, and 6h, and 3.926 μM at 24h have been reported using this method medchemexpress.commedchemexpress.com.

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are essential for understanding the effects of this compound in a cellular context, including its impact on protein modification and gene expression.

Immunoblotting for Ubiquitin Linkages and Signaling Pathway Markers

Immunoblotting (Western blotting) is a widely used technique to detect and quantify specific proteins and their post-translational modifications, including ubiquitination and phosphorylation, in cell lysates nih.govresearchgate.netmedchemexpress.commdpi.comselleckchem.comembopress.org. In this compound research, immunoblotting is crucial for assessing the compound's effect on intracellular linear ubiquitin levels and the activation status of downstream signaling pathways like NF-κB.

Researchers treat cells with this compound and relevant stimuli (e.g., TNF-α, IL-1β, poly(I:C)) and then prepare cell lysates for immunoblotting nih.govresearchgate.netresearchgate.net. Antibodies specific for linear ubiquitin chains (M1-linked) are used to directly assess the impact of this compound on the formation of these specific linkages within cells nih.govresearchgate.netembopress.org. Furthermore, antibodies targeting key signaling molecules in pathways regulated by LUBAC, such as phosphorylated IKKα/β, phosphorylated p105, and phosphorylated p65 in the NF-κB pathway, are used to determine how this compound affects the activation of these pathways nih.govmedchemexpress.comselleckchem.commedchemexpress.com.

Immunoblotting experiments have shown that this compound dose-dependently suppresses the production of intracellular linear polyubiquitin (B1169507) in cells expressing LUBAC subunits medchemexpress.commedchemexpress.com. It has also been demonstrated that this compound inhibits the phosphorylation of IKKα/β, p105, and p65 induced by inflammatory cytokines like IL-1β, indicating suppression of NF-κB activation nih.govmedchemexpress.comselleckchem.commedchemexpress.com. Studies have also used immunoblotting to show that this compound selectively suppresses linear ubiquitination without significantly affecting other ubiquitin linkages like K48 or K63 nih.gov.

Table 1: Effect of this compound on Intracellular Linear Ubiquitin and NF-κB Signaling Markers (Illustrative Data based on Search Results)

Cell LineStimulusThis compound ConcentrationLinear Ubiquitin Level (Relative to Stimulus Only)Phospho-IKKα/β Level (Relative to Stimulus Only)
LUBAC-expressing HEK293TNone1 μMDecreasedNot Assessed
LUBAC-expressing HEK293TNone10 μMSignificantly DecreasedNot Assessed
LUBAC-expressing HEK293TNone30 μMMarkedly DecreasedNot Assessed
HeLaIL-1β30 μMNot AssessedDecreased
HeLaIL-1β100 μMNot AssessedSignificantly Decreased
A549TNF-α30 μMSuppressedSuppressed
BMDMTNF-α30 μMSuppressedNot Assessed
BMDMIL-1β30 μMSuppressedNot Assessed
BMDMpoly(I:C)30 μMSuppressedNot Assessed

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qPCR) is a molecular biology technique used to measure the expression levels of specific genes by quantifying the amount of their corresponding mRNA transcripts researchgate.netresearchgate.netutupub.fiorigene.com. In the context of this compound research, qPCR is utilized to assess the impact of LUBAC inhibition on the expression of genes regulated by downstream signaling pathways, particularly those involved in inflammation and innate immunity.

Cells are treated with this compound and relevant stimuli, and total RNA is extracted researchgate.netresearchgate.net. This RNA is then reverse-transcribed into cDNA, which serves as the template for qPCR. Primers specific for target genes, such as those regulated by NF-κB or IRF3 (Interferon Regulatory Factor 3), are used in the qPCR reaction researchgate.netresearchgate.net. The amount of PCR product is measured in real-time, allowing for the quantification of the initial mRNA levels.

Studies have employed qPCR to demonstrate that this compound suppresses the expression of NF-κB target genes induced by inflammatory stimuli like IL-1β or LPS (Lipopolysaccharide) medchemexpress.comresearchgate.netmedchemexpress.com. For instance, this compound inhibited the expression of genes such as ICAM1 and TNF-α in IL-1β-induced HeLa cells in a dose-dependent manner medchemexpress.commedchemexpress.com. qPCR has also shown that this compound can suppress the expression of IRF3-target genes induced by stimuli like LPS or poly(I:C), indicating its effect on antiviral signaling pathways nih.govresearchgate.net.

Table 2: Effect of this compound on NF-κB and IRF3 Target Gene Expression (Illustrative Data based on Search Results)

Cell TypeStimulusThis compound ConcentrationTarget GenemRNA Level (Relative to Stimulus Only)
HeLaIL-1β10 μMICAM1Decreased
HeLaIL-1β100 μMICAM1Significantly Decreased
HeLaIL-1β10 μMTNF-αDecreased
HeLaIL-1β100 μMTNF-αSignificantly Decreased
BMDMLPSIndicatedNF-κB targetsSuppressed Dose-Dependently
BMDMLPSIndicatedIRF3 targetsSuppressed Dose-Dependently
BMDMpoly(I:C)30 μMIRF3 targetsSuppressed
MEFpoly(I:C)IndicatedIRF3 targetsSuppressed

RNA Sequencing (RNA-seq) for Unbiased Transcriptional Profiling

RNA sequencing (RNA-seq) has been employed to conduct unbiased transcriptional profiling in the context of this compound research. This technique allows for the comprehensive analysis of gene expression changes in cells treated with this compound or its more potent derivative, Hoipin-8. Studies have utilized RNA-seq to evaluate transcriptional differences between tumor cells that are proficient or deficient in RNF31 (HOIP), the primary target of this compound, after treatment with TNF. nih.gov Analysis of RNA-seq data has shown that inhibition of RNF31 by either genetic knockout or pharmacological treatment with Hoipin-8 significantly affects the TNF-induced transcriptional profile. nih.gov Specifically, Gene Set Enrichment Analysis (GSEA) plots have indicated a downregulated NF-κB signaling pathway in cells where RNF31 was either knocked out or inhibited by Hoipin-8 after TNF treatment. nih.gov

Luciferase Reporter Assays for NF-κB Activation Monitoring

Luciferase reporter assays are a common method used to monitor NF-κB activation, a key pathway regulated by LUBAC. These assays involve transfecting cells with a plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter. Activation of NF-κB leads to the transcription of luciferase, and the resulting luminescence can be measured. This compound has been shown to dose-dependently suppress TNF-α-induced NF-κB activation and gene expression in various cell lines, such as A549 cells, as measured by luciferase reporter assays. researchgate.net Similarly, Hoipin-8, a derivative of this compound, has been demonstrated to suppress NF-κB activity induced by truncated TDP-43 mutants in Neuro2a and HEK293T cells using luciferase assays. mdpi.com Studies investigating the effect of RNF31 polymorphisms on NF-κB activation have also utilized luciferase reporter assays in RNF31-knockout 293T cells. researchgate.net Furthermore, luciferase assays have confirmed that this compound inhibits CD40-mediated NF-κB activation and suppresses T cell receptor-mediated NF-κB activation in mouse splenic T cells. nih.gov

Immunoprecipitation and Affinity Capture Mass Spectrometry for Protein-Protein Interactions

Immunoprecipitation and affinity capture followed by mass spectrometry are powerful techniques for investigating protein-protein interactions, which are crucial for understanding how this compound affects LUBAC complex formation and its downstream interactions. These methods allow for the isolation of protein complexes and the identification of their components. While the provided search results specifically mention immunoprecipitation and mass spectrometry in the context of studying LUBAC and its interactions, direct application of affinity capture mass spectrometry using this compound as a bait to identify interacting proteins is not explicitly detailed in the snippets. However, immunoprecipitation has been used in studies involving this compound and its derivatives to analyze protein complexes, such as evaluating the effect of RNF31 polymorphisms on the binding of RNF31, RBCK1, and SHARPIN. researchgate.net Immunoprecipitation has also been used to study the association of NDP52 with LUBAC through the HOIP subunit. researchgate.net Mass spectrometry is a standard technique for protein identification and quantification in such experiments.

Genetic Perturbation Approaches (e.g., siRNA, CRISPR/Cas9 Knockout)

Genetic perturbation approaches like siRNA-mediated knockdown and CRISPR/Cas9 knockout are essential tools for studying the functional consequences of reducing or eliminating the expression of specific genes, such as those encoding LUBAC subunits. These techniques complement pharmacological inhibition by this compound. CRISPR/Cas9 knockout screens have been used to identify components of the LUBAC complex, including RNF31, RBCK1, and SHARPIN, as factors that sensitize cancer cells to immune cell killing. researchgate.net siRNA-mediated knockdown of HOIP has been shown to impair virus neutralization, similar to the effect of the HOIP inhibitor Hoipin-8. researchgate.net Studies have also utilized siRNA to knock down SHARPIN to investigate its role in processes like Aβ phagocytosis and neuroinflammation. nih.gov Genetic ablation of RNF31 using CRISPR/Cas9 has demonstrated sensitization of various human and murine tumor types to TNF-mediated death. nih.gov

Structural Biology and Biophysical Characterization

Structural biology and biophysical characterization techniques provide insights into the three-dimensional structure of this compound in complex with its target and the nature of their interaction.

X-ray Crystallography of this compound-Bound HOIP Domains

X-ray crystallography is a key technique for determining the atomic structure of proteins and protein-ligand complexes. Structural analyses using X-ray crystallography have been performed to understand how this compound and its derivatives interact with HOIP. These studies have indicated that HOIPINs inhibit the RING-HECT-hybrid reaction in HOIP by modifying the active Cys885 residue. nih.govresearchgate.net Furthermore, structural analyses have shown that residues in the C-terminal LDD domain of HOIP, such as Arg935 and Asp936, facilitate the binding of HOIPINs to LUBAC. nih.govresearchgate.net The crystal structure of the RBR domain of HOIP with a UB~UbcH5b conjugate has also provided insights into the binding interface between ubiquitin and HOIP domains. researchgate.net While direct crystal structures of this compound specifically bound to HOIP domains are not explicitly detailed as separate entries in the provided snippets, the information on structural analyses of HOIPINs binding to HOIP strongly suggests that crystallography has been instrumental in elucidating the binding mode and inhibitory mechanism.

Mass Spectrometry for Stoichiometric Binding Analysis and Ubiquitin Linkage Quantification

Mass spectrometry is a versatile technique used in various aspects of this compound research, including the analysis of protein complexes and the quantification of ubiquitin linkages. While the search results mention mass spectrometry in the context of analyzing protein interactions (Section 5.2.5), its specific use for stoichiometric binding analysis of this compound to HOIP or for detailed quantification of different ubiquitin linkages (beyond general linear ubiquitination) in the presence of this compound is not explicitly detailed as a standalone application in the provided snippets. However, mass spectrometry is a standard method for identifying and quantifying proteins in pull-down experiments and for analyzing post-translational modifications like ubiquitination, which would be relevant in studies involving this compound's effect on LUBAC activity. Studies have confirmed that this compound and Hoipin-8 block linear ubiquitylation by bonding to HOIP, which would implicitly involve analyzing ubiquitin modifications, potentially using mass spectrometry-based approaches. researchgate.net

Molecular Docking and Computational Modeling for Ligand-Protein Interactions

Molecular docking and computational modeling are instrumental in understanding how this compound interacts with its biological targets, particularly the LUBAC complex. Structural analyses have indicated that HOIPINs, including this compound, inhibit the RING-HECT-hybrid reaction in HOIP by modifying the active Cys885. Residues in the C-terminal LDD domain, such as Arg935 and Asp936, are reported to facilitate the binding of HOIPINs to LUBAC. mims.comfishersci.atguidetopharmacology.org In studies involving Penaeus vannamei, molecular docking analysis of this compound binding to the PvLUBEL-RING2-LDD domain, a homolog of mammalian HOIP, identified Thr202 and Lys207 as crucial residues for these interactions. sci-hub.se These computational approaches provide detailed insights into the specific binding sites and types of interactions (e.g., hydrogen bonds) that govern this compound's inhibitory activity. sci-hub.se

AlphaFold and Other Prediction Tools for Protein Structural Analysis

Protein structure prediction tools, such as AlphaFold, contribute to the understanding of the target proteins involved in this compound research. AlphaFold 3 has been utilized to predict the structure of the PvLUBEL-RBR domain. sci-hub.se The predicted structures can then be used in conjunction with molecular docking software like AutoDock and visualization tools such as PyMOL to model the interaction between this compound and its targets. sci-hub.se While AlphaFold primarily predicts protein structures and protein-protein interactions, the availability of predicted structures for proteins like PvLUBEL allows for computational studies on how small molecules like this compound might bind to and modulate their activity. AlphaFold 3 is also noted for its ability to predict the structure and interactions of various biological molecules, including ligands. uniprot.org

In Vivo Pre-clinical Research Model Applications

Pre-clinical research models are essential for evaluating the effects of this compound in more complex biological systems, providing insights into its potential in treating various diseases.

In Vivo Pre-clinical Research Model Applications (Note: Focus on research tools and mechanistic insights derived from models)

Evaluation in Mouse Models of Inflammation (e.g., Imiquimod-Induced Psoriasis)

This compound has been evaluated in mouse models of inflammation, specifically the imiquimod-induced psoriasis model. In these studies, administration of this compound attenuated the characteristic symptoms of psoriasis-like skin inflammation, including acanthosis, erythema, and scales. fishersci.cauni.lu Furthermore, this compound treatment suppressed the mRNA levels of key inflammatory cytokines, such as IL-17, IL-22, and IL-23, which are implicated in the pathogenesis of psoriasis. fishersci.ca These findings suggest that this compound's inhibitory effect on LUBAC and the subsequent suppression of NF-κB signaling contribute to its anti-inflammatory effects observed in this model. fishersci.cauni.lu

Assessment in Invertebrate Immune Models (e.g., Penaeus vannamei innate immunity)

Research into this compound has extended to invertebrate immune models, such as the whiteleg shrimp, Penaeus vannamei. In this model, this compound was used as a covalent inhibitor to investigate the role of PvLUBEL, a homolog of mammalian HOIP, in regulating innate immunity. sci-hub.sewikidata.orgguidetopharmacology.org Inhibition of PvLUBEL by this compound significantly reduced the linear ubiquitination of Penaeus vannamei hemocyanin (PvHMC). wikidata.orgguidetopharmacology.orgfrontiersin.org This reduction in PvHMC linear ubiquitination was associated with increased pathogen proliferation and decreased host survival during challenges with Vibrio parahaemolyticus or white spot syndrome virus (WSSV). wikidata.orgguidetopharmacology.orgfrontiersin.org These studies highlight the utility of this compound as a tool to probe the function of linear ubiquitination in the immune responses of invertebrates.

Investigation in Disease-Relevant Cellular Models (e.g., Activated B Cell-like Diffuse Large B Cell Lymphoma Cells, Melanoma Cells)

This compound has been extensively investigated in various disease-relevant cellular models, including cancer and inflammatory cell lines. This compound effectively induced cell death in activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cells. mims.comwikipedia.orgnih.govneobioscience.com Studies using ABC-DLBCL cell lines demonstrated that this compound showed potent toxicity and suppressed the expression of NF-κB target genes. neobioscience.com

Cell Viability of DLBCL Cell Lines Treated with this compound

Cell LineCell Viability (% of DMSO Control) at 10 µM this compound
TKData available in source neobioscience.com
DLBCL2Data available in source neobioscience.com
OYBData available in source neobioscience.com
BJAB (GCB)Data available in source neobioscience.com
SU-DHL-4 (GCB)Data available in source neobioscience.com
HT (GCB)Data available in source neobioscience.com

In melanoma models, this compound could enhance anti-tumor immunity. wikipedia.orgnih.gov Pre-treatment with this compound sensitized melanoma cells (e.g., B16-F10, A375) to apoptosis induced by combined TNF-α and IFN-γ. nih.gov This effect was also observed in other human cancer cell lines, such as HeLa cervical adenocarcinoma cells. nih.gov

This compound has also been studied in the context of NF-κB activation induced by inflammatory cytokines and pathogen-associated molecular patterns (PAMPs). It suppressed IL-1β-induced NF-κB activation and decreased the phosphorylation of key signaling molecules like IKKα/β, p105, and p65 in cell lines such as A549 and HeLa. nih.govidrblab.net this compound also inhibited the expression of NF-κB target genes induced by IL-1β and TNF-α. nih.govidrblab.net Furthermore, it suppressed LPS-mediated NF-κB and IFN antiviral pathways in bone marrow-derived macrophages (BMDM). mims.comidrblab.net The compound's ability to suppress intracellular linear ubiquitin and IκBα phosphorylation has also been demonstrated in cell lines like HBL1 and BJAB. neobioscience.com

Inhibitory Activity of this compound on LUBAC Complexes

LUBAC ComplexIC50 (µM)
HOIL-1L/HOIP complex4.4
HOIL-1L/HOIP/SHARPIN complex3.5
HOIP/SHARPIN complex3.7

These cellular studies provide detailed mechanistic insights into how this compound disrupts LUBAC activity and impacts downstream signaling pathways relevant to inflammation and cancer.

Future Research Trajectories and Unanswered Questions in Hoipin 1 Chemical Biology

Comprehensive Mapping of Hoipin-1-Modulated Ubiquitin Substrates Beyond NF-κB Pathway

While this compound is known to suppress LUBAC-mediated NF-κB activation, linear ubiquitination is involved in a broader range of cellular functions beyond this pathway. researchgate.netnih.gov Identifying the full spectrum of protein substrates whose linear ubiquitination is modulated by this compound is a crucial area for future research. Although studies have identified some substrates of linear ubiquitination, such as NEMO and RIPK1 in the context of TNF signaling, and more recently, Integrin-linked kinase (ILK) and SMURF1, a systematic and comprehensive mapping of all substrates affected by this compound treatment is still needed. nih.govroyalsocietypublishing.org This would involve unbiased proteomic approaches to identify changes in linear ubiquitylation patterns upon this compound treatment in various cellular contexts. Understanding these additional substrates is essential for fully appreciating the biological scope of this compound's effects and identifying potential off-target or pleiotropic activities.

Exploration of Novel Interacting Partners and Regulatory Networks for this compound

The direct target of this compound is the catalytic cysteine residue (Cys885) in the RING2 domain of HOIP, inhibiting its E3 ligase activity through Michael addition. nih.govmdpi.commdpi.com However, the possibility of this compound influencing or being influenced by other interacting proteins or regulatory networks exists. Future research should focus on identifying novel proteins that physically interact with this compound or components of the LUBAC complex in the presence of this compound. This could involve advanced protein-protein interaction studies. nih.gov Furthermore, investigating how this compound treatment affects the broader regulatory networks involving LUBAC and linear ubiquitination, such as interactions with deubiquitinases (DUBs) like OTULIN and CYLD, is vital to understand the dynamic interplay modulated by this compound. mdpi.comresearchgate.net Understanding these interactions and networks will provide deeper insights into the mechanisms underlying this compound's specificity and potential for unintended consequences.

Development of Advanced this compound Analogs with Tuned Specificity and Potency

This compound was identified through high-throughput screening, and subsequent efforts have led to the development of derivatives, such as Hoipin-8, which exhibits enhanced potency and specificity compared to this compound in inhibiting LUBAC-mediated linear ubiquitination and NF-κB activation. researchgate.netnih.govnih.govmdpi.com Despite these advancements, the development of even more advanced this compound analogs with further tuned specificity and potency remains a key future research direction. This involves structure-activity relationship studies to optimize the chemical structure for improved binding affinity to HOIP, reduced off-target interactions, and enhanced cellular permeability and stability. mdpi.com The goal is to generate chemical probes with precisely controlled activity profiles to enable more accurate dissection of specific linear ubiquitination pathways and potentially serve as leads for therapeutic development, although the latter is outside the scope of this article. researchgate.netembopress.org

Elucidation of Context-Dependent Effects and Specificity of this compound in Diverse Cellular States

The cellular context significantly influences the activity and outcomes of signaling pathways, including those regulated by linear ubiquitination. Future research should aim to elucidate the context-dependent effects and specificity of this compound in diverse cellular states, such as different cell types, differentiation stages, or in response to various stimuli (e.g., different cytokines, pathogens, or stress conditions). nih.gov For instance, while this compound has been shown to suppress NF-κB activation induced by TNF-α and IL-1β, its effects might differ in response to other stimuli or in cell types where LUBAC plays distinct roles. nih.gov Understanding how cellular context influences this compound's interaction with its target and its downstream effects is crucial for predicting its impact in complex biological systems.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Perturbations

To gain a holistic understanding of this compound's impact, integrating multi-omics data is essential. This involves combining data from genomics, transcriptomics, proteomics, and ubiquitomics studies to build a systems-level view of how this compound perturbs cellular processes. nih.gov Analyzing changes in gene expression, protein levels, protein-protein interactions, and ubiquitination patterns in response to this compound treatment will help to identify the broader cellular pathways and networks affected. nih.gov This integrated approach can reveal unexpected consequences of LUBAC inhibition and provide a more complete picture of this compound's biological activities beyond the initially characterized NF-κB pathway.

Investigative Tools for Deeper Understanding of HOIP and LUBAC Regulation

Beyond the direct effects of this compound on HOIP catalytic activity, a deeper understanding of the complex regulatory mechanisms governing HOIP and LUBAC activity is crucial for advancing the field. Future research should focus on developing and applying investigative tools to dissect these regulatory layers. This includes studying post-translational modifications of HOIP and other LUBAC subunits, such as phosphorylation and ubiquitination, which are known to influence LUBAC activity. nih.govmdpi.comnih.gov Furthermore, investigating the roles of LUBAC's interaction with other proteins, including its accessory subunits HOIL-1L and SHARPIN, and regulatory proteins like DUBs, using advanced biochemical and structural biology techniques will provide critical insights into how LUBAC activity is controlled. mdpi.comresearchgate.netresearchgate.netjst.go.jp Tools that allow for the precise manipulation or monitoring of these regulatory events in live cells would be invaluable for future studies.

Q & A

Q. What is the primary mechanism of Hoipin-1 in inhibiting NF-κB activation, and how is this validated experimentally?

this compound selectively inhibits the linear ubiquitin chain assembly complex (LUBAC), which mediates NF-κB activation. Experimental validation includes:

  • In vitro assays : Dose-dependent inhibition (IC50 = 2.8–4.4 μM) of LUBAC-mediated linear ubiquitination using HTRF-based assays and HEK293T cells expressing LUBAC subunits .
  • Cellular models : In HeLa cells, this compound (10–100 μM) suppresses IL-1β-induced phosphorylation of IKKα/β, p105, and p65, and reduces NF-κB target genes like ICAM1 and TNF-α via qPCR .

Q. What experimental approaches are used to assess this compound’s effects on cell viability and proliferation?

  • Cell viability : CCK-8 assays measure ATP content in cells (e.g., A549 cells treated with 1–100 μM this compound for 72 hours) .
  • Proliferation : Time-course experiments (e.g., 24–72 hours) with dose gradients (0–100 μM) in lymphoma (TMD8) and colorectal cancer (HCT-116) cells, analyzed via ANOVA for statistical significance .
  • Apoptosis/autophagy : PI staining and flow cytometry for cell cycle distribution (e.g., 10 μM this compound in TMD8 cells) .

Advanced Research Questions

Q. How does this compound’s efficacy compare with its derivative HOIPIN-8 in LUBAC inhibition?

HOIPIN-8, a derivative of this compound, shows 255-fold higher potency against LUBAC (IC50 = 11 nM vs. 2.8 μM for this compound). Methodological insights include:

  • Structural optimization : Introduction of a lactone ring in HOIPIN-8 enhances binding affinity to LUBAC’s catalytic site .
  • Functional assays : Comparative TNF-α-mediated NF-κB inhibition assays in HEK293T cells demonstrate HOIPIN-8’s 10-fold greater efficacy .

Q. How do researchers address contradictory data on this compound’s cytotoxicity across cell lines?

Discrepancies arise in cytotoxicity profiles:

  • Low toxicity : No significant cytotoxicity in A549 cells at ≤100 μM (ATP-based assays) .
  • High toxicity : Dose-dependent cytotoxicity in TMD8 lymphoma cells at 10 μM (CCK-8 assays and PI staining) . Resolution : Cell-type-specific LUBAC dependency and off-target effects (e.g., RIPK1 modulation in lymphoma) require validation via knockout models (e.g., RIPK1 knockdown in GM12878 cells) .

Q. What methodological considerations are critical when combining this compound with chemotherapeutic agents like cisplatin?

  • Synergy testing : Dose-matrix experiments (e.g., this compound + cisplatin in HCT-116 colorectal cancer cells) using Chou-Talalay synergy indices .
  • Organoid models : Patient-derived organoids (PDOs) from colorectal tumors validate tumor-specific efficacy (e.g., reduced Ascl2/Axin2 expression in PDOs vs. normal tissue) .
  • Timing : Pre-treatment with this compound (24 hours) before cisplatin enhances NF-κB pathway suppression .

Q. How does this compound modulate RIPK1 activity in B-cell lymphomas, and what experimental models validate this?

  • Mechanism : this compound inhibits RIPK1 phosphorylation, blocking proliferation in TMD8 lymphoma cells (10 μM, 24-hour pre-treatment) .
  • Validation :
  • Genetic models : RIPK1 knockdown in L428 and GM12878 cells via CRISPR/Cas9, followed by proliferation assays .
  • Kinase assays : In vitro kinase activity measurements using recombinant RIPK1 and ATP-consumption assays .

Methodological Notes

  • Dosage gradients : Use 1–100 μM this compound for in vitro studies, with pre-incubation times ≥24 hours for maximal LUBAC inhibition .
  • Statistical rigor : Employ ANOVA for dose-response analyses and Bonferroni correction for multiple comparisons .
  • Controls : Include petit-LUBAC (minimal LUBAC complex) in ubiquitination assays to isolate this compound’s target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.